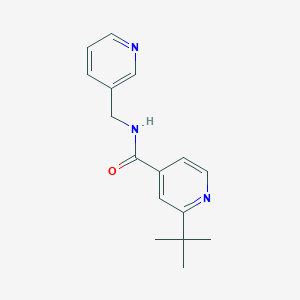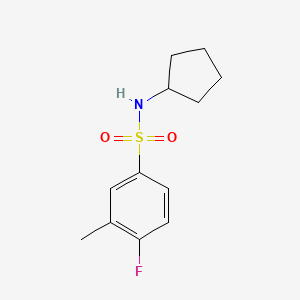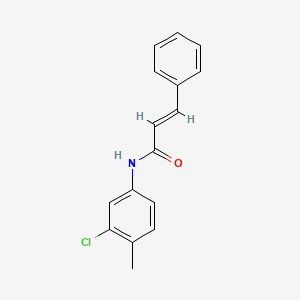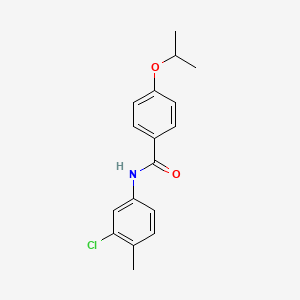
3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family and has a molecular weight of 348.34 g/mol.
作用机制
The mechanism of action of 3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for cell survival. This leads to the induction of apoptosis in cancer cells and the prevention of neuronal death in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Some of the most notable effects of this compound include:
1. Induction of apoptosis in cancer cells
2. Prevention of neuronal death in the brain
3. Inhibition of bacterial growth
4. Reduction of inflammation
实验室实验的优点和局限性
One of the main advantages of using 3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide in lab experiments is its potent anticancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell death and developing new cancer treatments. However, one of the main limitations of using this compound is its potential toxicity. Careful handling and disposal of this compound are necessary to prevent any adverse effects on lab personnel and the environment.
未来方向
There are several future directions for the research of 3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide. Some of the most promising directions include:
1. Developing new cancer treatments based on the anticancer properties of this compound
2. Studying the neuroprotective properties of this compound and its potential applications in the treatment of neurodegenerative disorders
3. Investigating the antibacterial properties of this compound and its potential applications in the development of new antibiotics
4. Conducting further studies to understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anticancer, neuroprotective, and antibacterial properties make it an ideal compound for studying the mechanisms of cell death and developing new treatments for various diseases. However, careful handling and disposal of this compound are necessary to prevent any adverse effects on lab personnel and the environment.
合成方法
The synthesis of 3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide involves the condensation of 4-fluoroacetophenone and 2-methyl-5-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then purified through recrystallization using ethanol.
科学研究应用
3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications of this compound include:
1. Cancer Research: this compound has been shown to have potent anticancer properties. It has been found to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes that are essential for cancer cell survival.
2. Neuroscience Research: This compound has been studied for its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can prevent the death of neurons in the brain.
3. Antibacterial Research: this compound has been shown to have antibacterial properties and can inhibit the growth of various bacterial strains.
属性
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-11-2-8-14(19(21)22)10-15(11)18-16(20)9-5-12-3-6-13(17)7-4-12/h2-10H,1H3,(H,18,20)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDFKUYOLSOEHZ-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5782274.png)
![N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5782285.png)


![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)
![1-benzyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5782318.png)



![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)


![N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5782386.png)
methanone](/img/structure/B5782392.png)